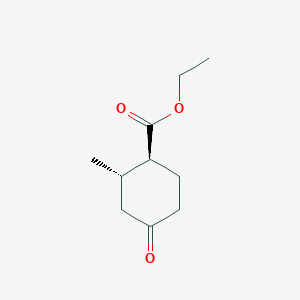

Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate, also known as Hagemann’s ester, is an organic compound with the molecular formula C10H14O3. It was first prepared and described in 1893 by German chemist Carl Hagemann. This compound is widely used in organic chemistry as a reagent in the synthesis of various natural products, including sterols, trisporic acids, and terpenoids .

準備方法

Synthetic Routes and Reaction Conditions

Hagemann’s Approach: Methylene iodide and two equivalents of ethyl acetoacetate react in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.

Knoevenagel’s Approach: Formaldehyde and two equivalents of ethyl acetoacetate undergo condensation in the presence of a catalytic amount of piperidine to produce the same intermediate diethyl ester of 2,4-diacetyl pentane.

Newman and Lloyd Approach: 2-Methoxy-1,3-butadiene and ethyl-2-butynoate undergo a Diels-Alder reaction to generate a precursor, which is then hydrolyzed to obtain Hagemann’s ester.

Mannich and Forneau Approach: Methyl vinyl ketone, ethyl acetoacetate, and diethyl-methyl-(3-oxo-butyl)-ammonium iodide react to form a cyclic aldol product.

Industrial Production Methods

The industrial production of Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate typically involves large-scale synthesis using one of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

化学反応の分析

Types of Reactions

Oxidation: Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in different alcohol derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives with reduced ketone groups.

Substitution: Substituted derivatives with different functional groups replacing the original ones.

科学的研究の応用

Medicinal Chemistry

Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate has been studied for its potential pharmacological properties. It serves as a precursor in the synthesis of various bioactive compounds, including anti-inflammatory and analgesic agents. Research indicates that derivatives of this compound exhibit significant biological activity, making them candidates for drug development.

Organic Synthesis

This compound is frequently utilized in organic synthesis as an intermediate for synthesizing more complex molecules. Its unique structure allows for various transformations, including:

- Diels-Alder Reactions : Serving as a dienophile in cycloaddition reactions.

- Michael Additions : Acting as a Michael acceptor in the formation of carbon-carbon bonds.

Material Science

This compound is also explored in material science for the development of polymers and coatings due to its reactivity and ability to form stable linkages.

Case Study 1: Synthesis of Bioactive Compounds

A study published in the Journal of Organic Chemistry detailed the synthesis of novel anti-inflammatory agents derived from this compound. The research demonstrated that modifications on the cyclohexane ring significantly enhanced the biological activity of the resulting compounds .

Case Study 2: Polymer Development

Research conducted at a leading materials science institute explored the use of this compound in creating high-performance polymers. The study highlighted its effectiveness in improving thermal stability and mechanical properties of polymer blends .

Data Table: Comparison of Synthesis Methods

作用機序

The mechanism of action of Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate can be compared with other similar compounds, such as:

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: A closely related compound with similar chemical properties and applications.

4-Carbethoxy-3-methyl-2-cyclohexen-1-one: Another similar compound used in organic synthesis.

The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable reagent in various synthetic and research applications.

生物活性

Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate, a compound of interest in organic and medicinal chemistry, has been studied for its biological activities and potential therapeutic applications. This article synthesizes current research findings, including synthesis methods, biological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound is a bicyclic ketoester. The synthesis of this compound often involves enantioselective methods to produce desired stereoisomers. For instance, a notable study demonstrated the use of Baker’s yeast for kinetic resolution, yielding a hydroxyester with significant enantiomeric purity .

Antifibrinolytic Properties

One of the most significant biological activities associated with this compound is its role as a precursor in the synthesis of tranexamic acid (TXA), an established antifibrinolytic agent. TXA is crucial in medical applications for controlling bleeding during surgeries and treating conditions like heavy menstrual bleeding . The synthesis pathway from ethyl 4-oxocyclohexanecarboxylate to TXA highlights the compound's relevance in pharmacology.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit enzyme inhibitory activities. For example, compounds derived from this ketoester have shown potential in inhibiting thromboxane biosynthesis, which is significant for cardiovascular therapies .

Synthesis of Tranexamic Acid

A recent study explored a new synthetic route for tranexamic acid starting from ethyl 4-oxocyclohexanecarboxylate. The process was validated to be scalable and efficient, yielding high-purity TXA suitable for pharmaceutical use . This research emphasizes the compound's utility as a building block in drug development.

Enantioselective Synthesis Research

In another study, the enantioselective synthesis of hexahydronaphthalene derivatives from this compound was investigated. The results demonstrated that specific reaction conditions could enhance diastereoselectivity and enantiomeric excess, contributing to the development of chiral pharmaceuticals .

Table: Summary of Biological Activities

特性

IUPAC Name |

ethyl (1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7,9H,3-6H2,1-2H3/t7-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWSLDVKSOZIOJ-CBAPKCEASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)CC1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC(=O)C[C@@H]1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。